The Unveiling of MSNBA: A Technical Guide to the Selective GLUT5 Inhibitor
The Unveiling of MSNBA: A Technical Guide to the Selective GLUT5 Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of the chemical compound MSNBA, a potent and selective inhibitor of the fructose transporter GLUT5. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on its chemical properties, mechanism of action, and its implications in cancer and metabolic disease research.
Chemical Identity and Properties
The full chemical name of MSNBA is N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine .[1] It is also known by several synonyms, including GLUT5-IN-1.[1]
Below is a summary of its key chemical data:
| Property | Value | Reference |
| CAS Number | 852702-51-3 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₂N₂O₆S | [1] |
| Molecular Weight | 336.32 g/mol | [1] |
| IUPAC Name | N-(4-methylsulfonyl-2-nitrophenyl)-1,3-benzodioxol-5-amine | [1] |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)NC2=CC3=C(C=C2)OCO3)--INVALID-LINK--[O-] | [1] |
Mechanism of Action: Selective Inhibition of GLUT5
MSNBA functions as a potent and selective competitive inhibitor of the solute carrier family 2 member 5 (SLC2A5), commonly known as GLUT5.[5][6] GLUT5 is a facilitative transporter responsible for the cellular uptake of fructose. The inhibitory effect of MSNBA is highly specific to GLUT5, with no significant activity against other glucose transporters such as GLUT1, GLUT2, GLUT3, and GLUT4.[5][7] This selectivity makes MSNBA a valuable tool for studying the specific roles of fructose metabolism in various physiological and pathological processes.
The inhibitory potency of MSNBA has been quantified in several studies:
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | GLUT5 proteoliposomes | 0.10 ± 0.03 mM | [6] |
| IC₅₀ | MCF7 cells (in the presence of 10 mM fructose) | 5.8 ± 0.5 µM | [6][7][8] |
| Kᵢ | MCF7 cells | 3.2 ± 0.4 µM | [5][6][7][8] |
Experimental Protocols
Fructose Uptake Inhibition Assay in MCF7 Cells
This protocol outlines the methodology to assess the inhibitory effect of MSNBA on fructose uptake in the MCF7 breast cancer cell line.
Materials:
-
MCF7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MSNBA
-
Cytochalasin B
-
[¹⁴C]-D-fructose
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed MCF7 cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with PBS. Pre-incubate the cells for 5 minutes with a buffer containing 50 µM cytochalasin B to inhibit glucose transporters (GLUT1 and GLUT2).[6][8]
-
Inhibition: Add varying concentrations of MSNBA to the wells and incubate for a specified period (e.g., 30 minutes).[6][8]
-
Fructose Uptake: Initiate fructose uptake by adding 10 mM D-fructose containing [¹⁴C]-D-fructose (0.5 µCi/mL).[6][8]
-
Termination: Stop the uptake after a defined time (e.g., 2 or 30 minutes) by washing the cells three times with ice-cold PBS.[6][8]
-
Cell Lysis and Measurement: Lyse the cells with 0.1 M NaOH. Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ and Kᵢ values by plotting the inhibition of fructose uptake against the concentration of MSNBA.[6][8]
Signaling Pathways and Biological Effects
Inhibition of GLUT5 by MSNBA has significant implications for cancer cell metabolism and proliferation, particularly in cancers that exhibit high GLUT5 expression. By blocking fructose uptake, MSNBA can disrupt downstream metabolic pathways that are crucial for cancer cell growth and survival.
The Role of GLUT5 in Cancer
Numerous cancers, including those of the breast, lung, and colon, upregulate GLUT5 expression to utilize fructose as an alternative energy source, especially in the glucose-deprived tumor microenvironment.[9][10] This fructose metabolism supports various oncogenic processes, including proliferation, metastasis, and drug resistance.[11]
Downstream Signaling Pathways Affected by MSNBA
GLUT5-mediated fructose metabolism has been shown to influence key signaling pathways involved in cancer progression. Inhibition of GLUT5 with MSNBA is expected to modulate these pathways.
-
AMPK/mTORC1 Pathway: In lung cancer cells, fructose utilization via GLUT5 has been shown to suppress AMP-activated protein kinase (AMPK) and subsequently activate the mammalian target of rapamycin complex 1 (mTORC1).[12][13] The mTORC1 pathway is a central regulator of cell growth, proliferation, and survival. Therefore, MSNBA, by inhibiting fructose uptake, is predicted to lead to the activation of AMPK and inhibition of mTORC1, thereby impeding cancer cell growth.[12][13]
-
Fatty Acid Synthesis: GLUT5-mediated fructose metabolism can fuel fatty acid synthesis, providing essential building blocks for new membranes in rapidly dividing cancer cells.[12][13] Inhibition of this process by MSNBA can limit the proliferative capacity of cancer cells.
The following diagram illustrates the proposed signaling pathway affected by MSNBA:
Caption: Proposed signaling pathway affected by MSNBA-mediated GLUT5 inhibition.
Synthesis of MSNBA
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for MSNBA.
Conclusion
MSNBA is a critical research tool for elucidating the role of fructose metabolism in health and disease. Its high selectivity for GLUT5 allows for the specific investigation of fructose-dependent pathways. The information compiled in this technical guide, from its fundamental chemical properties to its effects on cellular signaling, provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting GLUT5. Further studies into the precise synthesis and in vivo efficacy of MSNBA and its analogs are warranted to advance its potential clinical applications.
References
- 1. N-(4-methanesulfonyl-2-nitrophenyl)-1,3-dioxaindan-5-amine | C14H12N2O6S | CID 4783927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 852702-51-3|N-(4-Methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine|BLD Pharm [bldpharm.com]
- 3. 1,3-Benzodioxol-5-amine, N-[4-(methylsulfonyl)-2-nitrophenyl]- | 852702-51-3 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The roles of GLUT5 in cancer progression, metastasis, and drug resistance [accscience.com]
- 12. JCI Insight - GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling [insight.jci.org]
- 13. GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
